N-(5-chloro-2-methoxyphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of thiazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a thiazole ring fused with a pyrimidine ring, along with a carboxamide group, makes this compound particularly interesting for research and development in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: This step often involves the cyclization of a suitable precursor, such as a 2-aminothiazole derivative, with a carbonyl compound under acidic or basic conditions.
Pyrimidine Ring Construction: The thiazole intermediate is then reacted with a pyrimidine precursor, such as a chloropyrimidine, under conditions that facilitate nucleophilic substitution.
Introduction of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl group in the thiazole ring, potentially yielding alcohol derivatives.
Substitution: The chloro group in the phenyl ring is a common site for nucleophilic substitution reactions, which can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
The major products from these reactions include hydroxylated, reduced, or substituted derivatives of the original compound, each with potentially unique biological activities.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide has been studied for various applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The thiazole and pyrimidine rings can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological pathways. This can lead to inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-methoxyphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-4-carboxamide
- N-(5-chloro-2-methoxyphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-2-carboxamide
Uniqueness
Compared to similar compounds, N-(5-chloro-2-methoxyphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide may exhibit unique biological activities due to the specific positioning of functional groups, which can influence its binding affinity and specificity towards biological targets. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O3S/c1-21-11-3-2-8(15)6-10(11)17-12(19)9-7-16-14-18(13(9)20)4-5-22-14/h2-7H,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJMHBYGYBQXJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=CN=C3N(C2=O)C=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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